N-[2-(diethylamino)-2-oxoethyl]benzamide
Description
N-[2-(Diethylamino)-2-oxoethyl]benzamide is a benzamide derivative characterized by a diethylaminoethyl carboxamide group attached to a benzoyl core. The diethylamino group likely enhances solubility and modulates receptor binding, as seen in melanin-targeting benzamide analogs used in PET imaging .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-[2-(diethylamino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C13H18N2O2/c1-3-15(4-2)12(16)10-14-13(17)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,14,17) |
InChI Key |
BMFNACPFYGOAJS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CNC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCN(CC)C(=O)CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Their Activities
The following table summarizes key analogs, their structural features, and reported biological activities:
*Calculated using PubChem or provided data.
Structural and Functional Insights
Diethylamino vs. Benzylamino Groups
Compounds with diethylaminoethyl groups (e.g., 18F-FBZA) exhibit enhanced melanin specificity in PET imaging due to improved lipophilicity and binding kinetics . In contrast, benzylamino analogs (e.g., 5c) show activity in pancreatic β-cell modulation, suggesting that bulkier aromatic substituents may favor intracellular targets .
Substituent Effects on Bioactivity
- Halogenation: Chloro or fluoro substitutions (e.g., 5c, 18F-FBZA) improve target selectivity. For example, 18F-FBZA’s fluorine atom enables radiolabeling for diagnostic use .
- Nitro Groups : Nitazoxanide’s 5-nitrothiazole moiety is critical for antiparasitic activity via interference with pyruvate:ferredoxin oxidoreductase .
- Hydroxy Groups : THHEB’s trihydroxybenzamide structure confers potent antioxidant activity by scavenging free radicals .
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